

Physicochemical Properties of 3'-O-Methyltaxifolin: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3'-O-Methyltaxifolin

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Abstract

3'-O-Methyltaxifolin, a naturally occurring dihydroflavonol, has garnered significant interest within the scientific community due to its potential therapeutic applications, particularly in oncology. A comprehensive understanding of its physicochemical properties is paramount for its development as a drug candidate. This technical guide provides a detailed overview of the known physicochemical characteristics of **3'-O-Methyltaxifolin**, alongside experimental protocols for their determination. Furthermore, it elucidates the molecular mechanism of its anticancer activity by detailing the intrinsic apoptosis signaling pathway it induces. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension and further research.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While extensive experimental data for **3'-O-Methyltaxifolin** is not abundant in the current literature, this section summarizes the available information, including data for its parent compound, taxifolin, for comparative purposes.

General Properties

Property	Value	Source
IUPAC Name	(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-2,3-dihydrochromen-4-one	-
Synonyms	(+)-Dihydroisorhamnetin	[1]
CAS Number	55812-91-4	[1]
Molecular Formula	C ₁₆ H ₁₄ O ₇	[1]
Molecular Weight	318.28 g/mol	[1]
Physical State	Not explicitly reported for 3'-O-Methyltaxifolin. The related compound, 7,3'-di-O-methyltaxifolin, is described as an off-white amorphous powder.	[2]

Predicted Physicochemical Data

A number of physicochemical properties for **3'-O-Methyltaxifolin** have been predicted using computational models. These values provide useful estimates in the absence of experimental data.

Property	Predicted Value	Source
Boiling Point	640.4 ± 55.0 °C	
Density	1.558 ± 0.06 g/cm ³	
pKa	7.39 ± 0.60	

Solubility Profile (Data for Taxifolin)

Experimental solubility data for **3'-O-Methyltaxifolin** is not readily available. The following table presents the solubility of its parent compound, taxifolin. It is anticipated that the methylation at

the 3'-O position may slightly alter the solubility profile.

Solvent	Solubility	Source
Aqueous Buffers (pH 7.2)	Sparingly soluble	-
DMSO:PBS (1:1)	~0.5 mg/mL	-
Ethanol	~3 mg/mL	-
DMSO	~30 mg/mL	-
Dimethylformamide (DMF)	~30 mg/mL	-

Biological Activity: Induction of Apoptosis

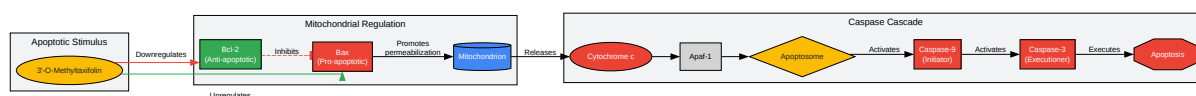
3'-O-Methyltaxifolin has demonstrated notable anticancer activity, primarily through the induction of apoptosis in cancer cells. Studies on the human colon carcinoma cell line HCT-116 have shown that it triggers the intrinsic pathway of apoptosis.

Mechanism of Action

The proposed mechanism involves the modulation of the Bax/Bcl-2 protein ratio, leading to the release of cytochrome c from the mitochondria into the cytosol. This event initiates a caspase cascade, culminating in the activation of the executioner caspase-3 and subsequent programmed cell death.

Signaling Pathway Diagram

The following diagram illustrates the intrinsic apoptosis pathway induced by **3'-O-Methyltaxifolin**.



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Figure 1. Intrinsic apoptosis signaling pathway induced by **3'-O-Methyltaxifolin**.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the physicochemical characterization and biological evaluation of **3'-O-Methyltaxifolin**.

Determination of Solubility

Objective: To determine the solubility of **3'-O-Methyltaxifolin** in various solvents.

Materials:

- **3'-O-Methyltaxifolin**
- Solvents (e.g., water, ethanol, DMSO, DMF)
- Vials with screw caps
- Analytical balance
- Shaking incubator or orbital shaker
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

- Prepare saturated solutions by adding an excess amount of **3'-O-Methyltaxifolin** to a known volume of each solvent in separate vials.
- Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.

- Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
- Dilute the supernatant with the respective solvent to a concentration within the linear range of the HPLC calibration curve.
- Analyze the diluted samples by HPLC to determine the concentration of dissolved **3'-O-Methyltaxifolin**.
- Calculate the solubility in mg/mL or mol/L.

MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of **3'-O-Methyltaxifolin** on cancer cells (e.g., HCT-116).

Materials:

- HCT-116 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **3'-O-Methyltaxifolin** stock solution (in a suitable solvent like DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Multi-well plate reader

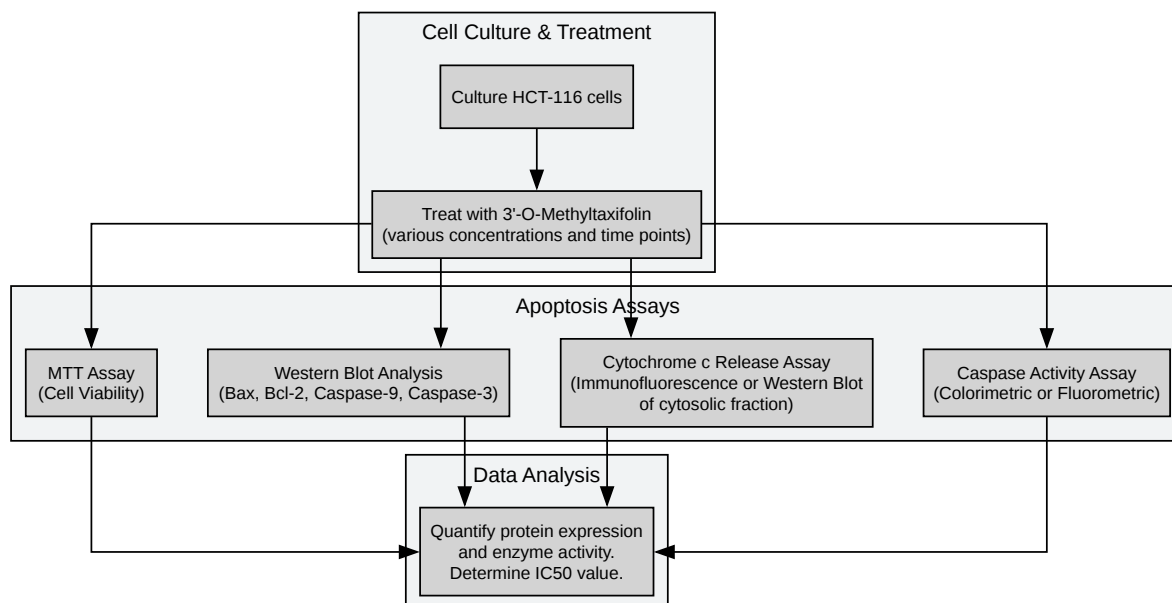
Procedure:

- Seed HCT-116 cells into a 96-well plate at a predetermined density (e.g., 5×10^3 cells/well) and incubate for 24 hours to allow for cell attachment.

- Prepare serial dilutions of **3'-O-Methyltaxifolin** in a complete culture medium from the stock solution.
- Remove the old medium from the wells and add 100 μ L of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μ L of MTT solution to each well and incubate for another 3-4 hours at 37 °C.
- Carefully remove the medium containing MTT and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Workflow for Apoptosis Pathway Analysis

The following diagram outlines the experimental workflow to investigate the induction of apoptosis by **3'-O-Methyltaxifolin**.



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Figure 2. Experimental workflow for investigating **3'-O-Methyltaxifolin**-induced apoptosis.

Conclusion

3'-O-Methyltaxifolin is a promising natural compound with demonstrated anticancer properties mediated through the induction of the intrinsic apoptosis pathway. While some of its physicochemical properties have been predicted, further experimental validation, particularly for melting point and solubility, is crucial for its advancement as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development to facilitate continued investigation into the therapeutic potential of **3'-O-Methyltaxifolin**.

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References

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